molecular formula C17H19Cl2N5O2 B587125 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride CAS No. 1391052-28-0

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride

Cat. No.: B587125
CAS No.: 1391052-28-0
M. Wt: 396.272
InChI Key: QZXZQMUZEHTFHD-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H19Cl2N5O2 and its molecular weight is 396.272. The purity is usually 95%.
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Biological Activity

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, commonly referred to as PF-4800567, is a compound that exhibits significant biological activity, particularly as an inhibitor of casein kinase 1 epsilon (CK1ε). This article reviews the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

  • Molecular Formula : C17H18ClN5O2
  • Molecular Weight : 359.81 g/mol
  • CAS Registry Number : 1188296-52-7

PF-4800567 selectively inhibits CK1ε, a serine/threonine protein kinase involved in various cellular processes, including circadian rhythm regulation and Wnt signaling pathways. The inhibition of CK1ε by PF-4800567 has been linked to alterations in circadian rhythms and potential therapeutic applications in sleep disorders and cancer.

Inhibition of CK1ε

Research indicates that PF-4800567 acts as a potent ATP-competitive inhibitor of CK1ε with an IC50 value of approximately 320 nM. This inhibition affects the phosphorylation of key substrates involved in circadian rhythm regulation and cellular signaling pathways.

Circadian Rhythm Modulation

In a study examining the effects of PF-4800567 on circadian rhythms, it was found that treatment with this compound resulted in significant period alterations in suprachiasmatic nucleus (SCN) neurons. Specifically, it was observed that the compound could shorten the circadian period in CK1ε mutant SCNs, demonstrating its potential to modulate circadian timing mechanisms. The findings suggest that PF-4800567 can induce a remarkable degree of flexibility in circadian oscillations, which could be leveraged for therapeutic interventions in circadian-related disorders .

Study on Circadian Oscillation

In a detailed investigation published in Nature Neuroscience, researchers utilized PF-4800567 to explore its effects on SCN neurons. The study demonstrated that the compound could significantly alter the period of circadian rhythms, providing insights into its role as a modulator of the biological clock. The application of PF-4800567 led to accelerated periods in mutant SCNs compared to controls, suggesting its utility in studying circadian biology .

Cancer Research Applications

Another area of interest is the potential application of PF-4800567 in cancer research. By inhibiting CK1ε, which is implicated in various oncogenic pathways, PF-4800567 may contribute to the suppression of tumor growth and metastasis. Preliminary studies have indicated that CK1ε inhibitors can enhance the efficacy of existing cancer therapies by targeting specific signaling pathways associated with tumor progression .

Summary Table: Biological Activities of PF-4800567

Activity TypeEffectReference
CK1ε InhibitionIC50 = 320 nM
Circadian Rhythm ModulationShortens period in SCN neurons
Cancer TherapeuticsPotential to suppress tumor growth

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXZQMUZEHTFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-28-0
Record name PF-4800567 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHN7WPV2AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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